molecular formula C16H14 B1619828 2,5-Dimethylphenanthrene CAS No. 3674-66-6

2,5-Dimethylphenanthrene

Cat. No.: B1619828
CAS No.: 3674-66-6
M. Wt: 206.28 g/mol
InChI Key: ANBPQRLLOPVKIG-UHFFFAOYSA-N
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Description

2,5-Dimethylphenanthrene (C₁₆H₁₄, molecular weight: 206.28 g/mol) is a polycyclic aromatic hydrocarbon (PAH) derivative with methyl groups substituted at the 2- and 5-positions of the phenanthrene backbone . Its CAS registry number is 3674-66-6, and its IUPAC Standard InChIKey is ANBPQRLLOPVKIG-UHFFFAOYSA-N . This compound is structurally characterized by its fused three-ring aromatic system, with methyl groups influencing its physical and chemical properties, including intermolecular interactions and packing efficiency in crystalline states.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethylphenanthrene typically involves the alkylation of phenanthrene. One common method is the Friedel-Crafts alkylation, where phenanthrene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylphenanthrene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Environmental Studies

Biodegradation and Environmental Impact

DMP is part of the alkylphenanthrene family, which has been studied for its biodegradation pathways in contaminated environments. Research indicates that the biodegradation rate of alkylphenanthrenes decreases with increasing alkylation, with DMP being less susceptible to microbial degradation compared to phenanthrene itself. This characteristic is significant in assessing the persistence of PAHs in oil spills and other environmental contamination scenarios .

A study highlighted that demethylation is a crucial step in the biodegradation of alkylphenanthrenes, suggesting that understanding these pathways can inform remediation strategies for polluted sites . The varying susceptibilities of different methyl positions on the phenanthrene backbone also influence their degradation rates, which is vital for ecological assessments and bioremediation efforts .

Toxicological Research

Health Effects and Carcinogenic Potential

DMP and other methylated phenanthrenes have been investigated for their toxicological effects, particularly concerning their potential as carcinogens. Research indicates that methylated derivatives can exhibit increased potency in activating the aryl hydrocarbon receptor (AhR), which plays a critical role in mediating biological responses to environmental toxins .

In toxicity assays, DMP has shown varying degrees of toxicity compared to its unmethylated counterparts, with studies suggesting that certain methylated phenanthrenes may be significantly more potent than phenanthrene itself . This information is essential for understanding the health risks associated with exposure to PAHs in industrial settings or as environmental pollutants.

Organic Synthesis

Synthetic Applications

DMP is utilized in organic synthesis as a building block for creating more complex organic molecules. Its structure allows it to participate in various chemical reactions, making it valuable in developing pharmaceuticals and agrochemicals. The ability to modify its structure through further alkylation or functionalization opens up avenues for producing derivatives with specific biological activities .

Table 1: Summary of Key Research Findings on this compound

StudyFocus AreaKey Findings
BiodegradationDMP exhibits lower biodegradation rates compared to phenanthrene; demethylation is crucial for its breakdown.
ToxicologyDMP shows increased potency in activating AhR; higher toxicity levels compared to unmethylated phenanthrenes.
Environmental ImpactDMP contributes to PAH emissions; understanding its behavior helps assess pollution sources.
Organic SynthesisUsed as a precursor in synthesizing complex organic compounds with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 2,5-Dimethylphenanthrene involves its interaction with molecular targets such as enzymes and receptors. It can intercalate into DNA, affecting replication and transcription processes. Additionally, it may interact with cytochrome P450 enzymes, leading to its metabolic activation and subsequent biological effects .

Comparison with Similar Compounds

Comparison with Structural Isomers and Analogous Compounds

Structural Isomers: Positional Effects of Methyl Groups

The position of methyl substituents significantly impacts molecular properties. Key isomers include:

  • 4,5-Dimethylphenanthrene : Methyl groups at positions 4 and 5 result in weak van der Waals interactions (methyl-methyl) dominating crystal packing, leading to inefficient molecular packing and a low experimental density of 1.25 g/cm³ .
  • 2,6- and 2,7-Dimethylphenanthrene : These isomers are often used in dimethylphenanthrene index (DMPI) calculations to assess thermal maturity in geological samples. For example, DMPI 1 = (2,6- + 2,7- + 3,5-DMP) / (1,3- + 1,6- + 2,5- + other DMP isomers) .
  • 1,4-Dimethylphenanthrene : Synthesized via the Pschorr reaction, highlighting the role of synthetic pathways in accessing specific isomers .

Table 1: Physical and Structural Comparison of Selected Dimethylphenanthrene Isomers

Compound Substituent Positions Density (g/cm³) Key Intermolecular Interactions Application/Context
2,5-Dimethylphenanthrene 2,5 Not reported Likely π-π stacking and C-H···π Environmental PAH analysis
4,5-Dimethylphenanthrene 4,5 1.25 Methyl-methyl van der Waals Crystal structure studies
1,4-Dimethylphenanthrene 1,4 Not reported Not characterized Synthetic chemistry

Environmental Occurrence and Analytical Challenges

  • Pyrolysis Oils : Dimethylphenanthrenes are identified as three-ring aromatic components in polystyrene pyrolysis products, though specific isomer distributions remain unquantified .

Table 2: Environmental Presence of Dimethylphenanthrenes

Source Detected Isomers Analytical Method Significance
CSG Water Unspecified DMPs High-resolution chromatography Potential ecological health risks
Polystyrene Pyrolysis Mixed DMP isomers GC-MS Waste valorization studies

Thermal Maturity Indices in Geochemistry

Dimethylphenanthrene isomers are critical in calculating thermal maturity ratios:

  • DMPI 1: Utilizes 2,6-, 2,7-, and 3,5-DMP in the numerator, while 2,5-DMP contributes to the denominator .
  • DMPI 2 : Focuses on high-thermal-stability isomers (e.g., 2,6-, 2,7-DMP) relative to less stable ones (e.g., 2,5-DMP) . These indices highlight how isomer stability varies with substituent positions, influencing their utility in petroleum geochemistry.

Biological Activity

2,5-Dimethylphenanthrene (DMP) is a polycyclic aromatic hydrocarbon (PAH) with significant biological activity. This article reviews its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C16H14\text{C}_{16}\text{H}_{14} and is characterized by two methyl groups attached to the phenanthrene backbone. Its structural formula can be represented as follows:

C6H4(C6H3(CH3)2)\text{C}_{6}\text{H}_{4}(\text{C}_{6}\text{H}_{3}(\text{CH}_{3})_{2})

This configuration influences its interaction with biological systems, particularly through mechanisms involving the aryl hydrocarbon receptor (AhR).

Aryl Hydrocarbon Receptor Activation

Research indicates that methylated phenanthrenes, including DMP, exhibit enhanced potency in activating the AhR compared to their non-methylated counterparts. A study demonstrated that various methylated derivatives activated the AhR more effectively than phenanthrene itself, with specific attention to the position of the methyl groups impacting this activity .

  • Dose-Response Curves : The activation potential was assessed using yeast bioassays, revealing that DMP had a significant effect on AhR activation, with its potency being quantitatively measured through effective concentration values (EC50 and EC25).
CompoundEC50 (µM)EC25 (µM)
This compound3010
Phenanthrene10050

Toxicological Implications

The biological activity of DMP also extends to its toxicological implications. Studies have shown that exposure to PAHs can lead to the formation of DNA adducts, which are critical biomarkers for assessing human exposure to environmental pollutants .

  • Case Study : In an occupational exposure study involving workers at an electrode paste plant, DNA adduct levels were monitored alongside PAH exposure. The results indicated a correlation between exposure levels and increased PAH-DNA adducts in white blood cells .

In Vitro Studies

In vitro assays have been instrumental in elucidating the biological effects of DMP. For instance:

  • Algal Assays : In a study assessing antimicrobial activity against Selenastrum capricornutum, various compounds were tested, including 2-methoxy-5,7-dimethylphenanthrene. The results indicated strong inhibition of algal growth by most tested compounds except for one variant .

Comparative Studies on Methylated Phenanthrenes

A comprehensive survey comparing various methylated phenanthrenes highlighted that their biological activities significantly differ based on methyl group positioning. For example:

  • 3,6-Dimethylphenanthrene was found to be more potent than DMP in activating the AhR in yeast bioassays, suggesting that structural variations among methylated derivatives can lead to varied biological responses .

Properties

IUPAC Name

2,5-dimethylphenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-11-6-9-15-14(10-11)8-7-13-5-3-4-12(2)16(13)15/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBPQRLLOPVKIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C=CC=C3C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60190198
Record name Phenanthrene, 2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3674-66-6
Record name 2,5-Dimethylphenanthrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003674666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenanthrene, 2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-DIMETHYLPHENANTHRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VDC4XL0HS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,5-Dimethylphenanthrene
2,5-Dimethylphenanthrene
2,5-Dimethylphenanthrene
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2,5-Dimethylphenanthrene

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